ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with an indole-3-carboxamide moiety. The pyrazolo[1,5-a]pyridine scaffold is notable for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antitumor applications .
Properties
IUPAC Name |
ethyl 5-(1H-indole-3-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-26-19(25)15-11-21-23-8-7-12(9-17(15)23)22-18(24)14-10-20-16-6-4-3-5-13(14)16/h3-11,20H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUAHENMFMLHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then coupled with a pyrazolo[1,5-a]pyridine precursor.
Indole Derivative Preparation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The indole derivative is then reacted with a pyrazolo[1,5-a]pyridine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2/Pd-C, LiAlH4
Substitution: Halogens (Br2, Cl2), sulfonyl chlorides
Major Products
Oxidation: Oxindole derivatives
Reduction: Amino derivatives
Substitution: Halogenated or sulfonylated indole derivatives
Scientific Research Applications
Synthetic Applications
The synthesis of ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be achieved through various methods, including cycloaddition reactions and cross-dehydrogenative coupling. These synthetic strategies allow for the introduction of different functional groups, enhancing the compound's versatility in medicinal chemistry.
Table 1: Synthetic Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Cycloaddition | Intermolecular [3 + 2] cycloaddition of N-imino derivatives with alkenes | 72-94 |
| Cross-dehydrogenative coupling | Reaction between N-amino derivatives and β-ketoesters | 34-74 |
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Disruption of cell wall synthesis |
| Antifungal | Candida albicans | Inhibition of ergosterol biosynthesis |
| Anticancer | Various cancer cell lines | Apoptosis induction, cell cycle arrest |
Case Studies
Several studies have documented the efficacy of this compound in treating various diseases:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized derivatives against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative treatments for bacterial infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis demonstrated increased levels of early apoptotic markers in treated cells compared to controls.
Mechanism of Action
The mechanism of action of ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The indole and pyrazole rings can interact with amino acid residues through hydrogen bonding and π-π stacking interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with key analogues differing in substituents at positions 3 and 5 of the pyrazolo[1,5-a]pyridine core:
Key Observations :
Physical and Chemical Properties
Notes:
- The indole substituent increases molecular weight and may reduce aqueous solubility compared to smaller groups like NH₂ or OCH₃.
- The isoxazole-containing analogue exhibits enhanced solubility due to the diethylamino group .
Research Findings and Implications
- Substituent-Driven Activity : Position 5 substituents critically influence bioactivity. Bulky groups (e.g., indole) enhance target affinity, while halogens (e.g., Br) enable diversification .
- Synthetic Flexibility : The ethyl carboxylate at position 3 is a stable handle for further modifications, as seen in derivatives with hydroxymethyl or methoxy groups .
- Therapeutic Potential: Pyrazolo[1,5-a]pyridine derivatives are promising candidates for anticancer and antimicrobial agents, with the indole-carboxamide variant warranting further study .
Biological Activity
Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound generally involves multi-step chemical reactions that include cyclization and functionalization processes. Recent advancements have introduced efficient methods for synthesizing pyrazolo[1,5-a]pyridine derivatives through various strategies such as:
- Intermolecular cycloaddition : This method utilizes dipolarophiles to form the core structure of pyrazolo[1,5-a]pyridines.
- Cross-dehydrogenative coupling : A novel approach that simplifies the synthesis by coupling N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones .
Biological Activity
The biological activity of this compound has been evaluated in various studies. The key areas of interest include:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that compounds similar to this compound display potent activity against human cancer cells such as HeLa and HCT116. The mechanism often involves the inhibition of key protein kinases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | HCT116 | 1.8 | CDK9 Inhibition |
| Ethyl derivative | A375 | TBD | TBD |
Antioxidant Properties
Several studies have evaluated the antioxidant capacity of pyrazolo[1,5-a]pyridine derivatives. These compounds have been found to scavenge free radicals effectively and exhibit significant iron-reducing power .
Case Studies
Case Study 1: Cytotoxicity Assay
A recent study assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent response with notable inhibition of cell proliferation at concentrations ranging from 0.1 to 10 µM.
Case Study 2: Antioxidant Evaluation
In another investigation, this compound was subjected to DPPH and ABTS radical scavenging assays. The results indicated a significant reduction in radical concentrations, suggesting its potential as a therapeutic antioxidant agent.
Q & A
What are the most reliable synthetic routes for ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
Basic Question
The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. A common approach involves:
- Step 1: Preparation of the pyrazolo[1,5-a]pyridine core via 1,3-dipolar cycloaddition of ethyl propionate with N-aminopyridine sulfates under mild aqueous/DMF conditions (yield: 88–93%) .
- Step 2: Functionalization at the 5-position through indole-3-carboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DCM or THF .
Key Variables Affecting Yield:
What experimental assays are recommended for evaluating the biological activity of this compound in cancer research?
Basic Question
Standard assays include:
- In vitro cytotoxicity: IC50 determination via MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .
- Kinase inhibition: Screening against TRK kinases using fluorescence polarization assays, as seen in structurally related pyrazolo-pyrimidines .
- Apoptosis markers: Flow cytometry for caspase-3/7 activation and Annexin V staining .
Advanced Consideration:
- Validate in vivo efficacy using xenograft models, noting potential discrepancies between in vitro and in vivo results due to pharmacokinetic factors (e.g., metabolic stability) .
How can crystallographic data resolve ambiguities in the structural characterization of this compound?
Basic Question
Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of:
- Bond angles and lengths: Critical for distinguishing regioisomers (e.g., pyrazolo[1,5-a]pyridine vs. pyrazolo[1,5-a]pyrimidine derivatives) .
- Hydrogen bonding networks: Identifies intramolecular interactions (e.g., C–H⋯N bonds in related compounds) .
Example Data from Analogues:
| Parameter | Ethyl 3-Isoxazolyl-Pyrazolo[1,5-a]Pyridine |
|---|---|
| Space Group | Triclinic, P1 |
| Unit Cell (Å) | a = 6.125, b = 13.143, c = 13.714 |
| Dihedral Angle | 30.12° between isoxazole and pyridine rings |
How can researchers optimize synthetic yields when scaling up production for preclinical studies?
Advanced Question
Strategies:
- Solvent Optimization: Replace DMF with recyclable solvents (e.g., THF) to reduce costs and improve scalability .
- Protecting Group Selection: Use tert-butoxycarbonyl (Boc) groups for amine intermediates, enabling facile deprotection with TFA (quantitative yield) .
- Catalyst Screening: Test alternatives to LiHMDS (e.g., KOtBu) to balance cost and reactivity .
Case Study: Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate synthesis achieved 95% yield using Boc protection, compared to 70–80% with acetyl groups .
How should contradictory data between in vitro and in vivo biological assays be addressed?
Advanced Question
Root Causes and Solutions:
- Poor Solubility: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles for in vivo studies .
- Metabolic Instability: Perform hepatic microsome assays to identify metabolic hotspots; introduce fluorine substituents to block oxidation .
- Off-Target Effects: Employ RNA-seq or proteomics to validate target engagement .
Example: Pyrazolo[1,5-a]pyridine derivatives showed potent in vitro TRK inhibition but limited in vivo efficacy due to rapid clearance. Structural modification with fluorinated side chains improved bioavailability .
What strategies are effective for modifying the indole-3-carboxamide moiety to enhance binding affinity?
Advanced Question
Methodological Approaches:
- Bioisosteric Replacement: Substitute indole with azaindole or pyrrolopyridine to improve hydrogen bonding .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., –CF3) at the indole 5-position to enhance π-stacking with kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
